A Technical Guide to 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline: A Core Scaffold for Drug Discovery
A Technical Guide to 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline: A Core Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline, identified by the CAS Number 175135-55-4 , is a halogenated aromatic amine featuring a pyrrole moiety.[1][2][3] This compound represents a key building block in medicinal chemistry, merging the structural features of substituted anilines and N-arylpyrroles. The pyrrole ring is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its electronic properties and ability to engage in various biological interactions.[4] Similarly, the strategic placement of chlorine atoms on the aniline ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering a technical resource for its utilization in research and drug development.
Physicochemical and Structural Properties
The structural and physical properties of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline are summarized in the table below. These properties are crucial for designing synthetic routes, predicting solubility, and understanding its potential behavior in biological systems.
| Property | Value |
| CAS Number | 175135-55-4 |
| Molecular Formula | C₁₀H₈Cl₂N₂ |
| Molecular Weight | 227.09 g/mol |
| IUPAC Name | 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline |
| Appearance | Typically a solid (powder or crystalline) |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Predicted LogP | ~4.0-4.5 (Estimation based on similar structures) |
Chemical Structure:
Caption: Proposed synthesis of 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline.
Experimental Protocol: Clauson-Kaas Synthesis
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloro-1,4-phenylenediamine (1 equivalent) in glacial acetic acid.
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Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
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Acetic Acid: Serves as both the solvent and the acid catalyst, which is a classic condition for the Clauson-Kaas reaction.
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Excess 2,5-dimethoxytetrahydrofuran: A slight excess is used to ensure the complete consumption of the starting amine.
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Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction.
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Neutralization and Extraction: Standard procedures to isolate the organic product from the acidic reaction medium and aqueous byproducts.
Potential Applications in Drug Discovery
While specific biological activities for 2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline are not extensively documented in peer-reviewed literature, its structural motifs suggest several promising avenues for drug discovery.
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Kinase Inhibitors: The pyrrole and substituted aniline moieties are common features in various kinase inhibitors. For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring. [5]The dichloro-substitution pattern on the aniline ring can be explored to achieve selective binding to the ATP-binding pockets of various kinases.
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Antimicrobial Agents: Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities. [4]The lipophilic nature imparted by the chlorine atoms could enhance membrane permeability, a desirable trait for antimicrobial drug candidates.
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Anticancer Agents: Many compounds containing pyrrole and aniline substructures exhibit antiproliferative properties. For example, certain pyrrolo[1,2-a]quinoxalines, which can be synthesized from pyrrolyl anilines, have shown potent in vitro antiproliferative activities. [6]
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Central Nervous System (CNS) Active Agents: The ability of the pyrrole scaffold to interact with various receptors and enzymes in the CNS is well-documented. Modifications of this core structure could lead to the discovery of novel agents for neurological disorders.
Safety and Handling
Substituted anilines are a class of compounds that require careful handling due to their potential toxicity.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for short-term use). [7]* Engineering Controls: All work with this compound should be performed in a well-ventilated chemical fume hood. [7]* Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. [8][9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,5-Dichloro-4-(1H-Pyrrol-1-Yl)Aniline is a valuable and commercially available building block for synthetic and medicinal chemistry. Its synthesis is readily achievable through established methods like the Clauson-Kaas reaction. While its specific biological profile is yet to be fully elucidated in the public domain, its structural components suggest significant potential for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurology. This technical guide serves as a foundational resource for researchers looking to incorporate this promising scaffold into their drug discovery programs.
References
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Alleca, S., Corona, P., Loriga, M., Paglietti, G., Loddo, R., Mascia, V., ... & La Colla, P. (2003). Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity. Il Farmaco, 58(7), 517-526. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Available from: [Link]
-
Journal of Organic Chemistry & Pharmaceutical Chemistry. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available from: [Link]
-
University of California, Riverside Environmental Health & Safety. Aniline. Available from: [Link]
-
MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
BIOGEN Científica. 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline. Available from: [Link]
-
PubMed. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Available from: [Link]
-
PubMed Central. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Available from: [Link]
-
MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]
Sources
- 1. 175135-55-4|2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline|BLD Pharm [bldpharm.com]
- 2. 2,5-DICHLORO-4-(1H-PYRROL-1-YL)ANILINE | CAS: 175135-55-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 2,5-DICHLORO-4-(1H-PYRROL-1-YL)ANILINE CAS#: 175135-55-4 [amp.chemicalbook.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. Quinoxaline chemistry. Part 16. 4-substituted anilino and 4-substituted phenoxymethyl pyrrolo[1,2-a]quinoxalines and N-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)amino and hydroxymethyl]benzoyl glutamates. Synthesis and evaluation of in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]



